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Introduction: A Key Building Block in Modern
Medicinal Chemistry
3,5-Difluoro-4-methoxybenzylamine is a substituted benzylamine derivative that has

emerged as a crucial structural motif and versatile building block in contemporary drug

discovery. Its unique electronic and structural properties, conferred by the strategic placement

of fluorine and methoxy groups on the aromatic ring, make it an invaluable tool for medicinal

chemists. The incorporation of fluorine atoms is a widely recognized strategy in drug design to

modulate physicochemical properties such as metabolic stability, lipophilicity, and binding

affinity.[1] The electron-withdrawing nature of the two fluorine atoms at the C3 and C5 positions

significantly influences the reactivity of the aromatic ring and the basicity of the primary amine.

This is balanced by the electron-donating methoxy group at the C4 position, which can also

serve as a hydrogen bond acceptor.[2] This electronic arrangement makes the molecule a

unique scaffold for creating compounds with enhanced therapeutic profiles. This guide provides

a comprehensive overview of its chemical properties, synthesis, reactivity, and applications,

offering a technical resource for professionals in the field.

Physicochemical and Spectroscopic Properties
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Accurate characterization is the foundation of all chemical research. The properties of 3,5-
Difluoro-4-methoxybenzylamine are summarized below, providing essential data for

experimental design and compound verification.

Core Physicochemical Data
Property Value Source

CAS Number 105969-16-2 [3][4]

Molecular Formula C₈H₉F₂NO [3][4]

Molecular Weight 173.16 g/mol [3][4]

Appearance
Colorless to light yellow

liquid/oil
[5]

Boiling Point 231.6 °C at 760 mmHg [3]

Density 1.22 g/cm³ [3]

Flash Point 93.9 °C [3]

Refractive Index 1.495 [3]

LogP 2.13 [3]

Storage Conditions

Room temperature, inert

atmosphere, keep in dark

place

[3][5]

Spectroscopic Profile
While a dedicated public spectrum is not available from the search results, the expected

spectroscopic data based on its structure would be:

¹H NMR: Protons on the aromatic ring would appear as a triplet. The benzylic protons (-CH₂-)

would show a singlet, and the methoxy group (-OCH₃) protons would also be a singlet. The

amine protons (-NH₂) would present as a broad singlet.

¹³C NMR: Distinct signals for the aromatic carbons, with the fluorine-coupled carbons

showing characteristic splitting. Signals for the benzylic, methoxy, and amine-bearing
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carbons would also be present.

¹⁹F NMR: A single resonance is expected as the two fluorine atoms are chemically

equivalent.

Mass Spectrometry (MS): The exact mass is 173.0652.[3][6] Common adducts observed

would include [M+H]⁺ at m/z 174.0725.[6]

Synthesis and Reactivity Profile
The utility of 3,5-Difluoro-4-methoxybenzylamine is rooted in its synthesis and predictable

reactivity, allowing for its incorporation into more complex molecules.

Synthetic Routes
The synthesis of this benzylamine often starts from a more readily available precursor, 3,5-

difluoro-4-methoxybenzonitrile or the corresponding benzaldehyde. A common and effective

method is the reduction of the nitrile.
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Synthesis via Nitrile Reduction

3,5-Difluoro-4-methoxybenzonitrile

Reducing Agent
(e.g., Raney Nickel, LiAlH₄, H₂/Pd)

1. Add

Solvent
(e.g., Methanol, THF, Formic Acid)

2. In

3,5-Difluoro-4-methoxybenzylamine

3. Yields

Click to download full resolution via product page

Synthetic pathway from benzonitrile precursor.

One documented method involves the reaction of 3,5-Difluoro-4-methoxybenzonitrile with

Raney alloy in formic acid to yield the target benzylamine.[7] This approach is robust and

suitable for producing significant quantities of the material. Alternative methods like reductive

amination of 3,5-difluoro-4-methoxybenzaldehyde could also be employed.[8]

Core Reactivity
As a primary amine, 3,5-Difluoro-4-methoxybenzylamine participates in a wide range of

fundamental organic reactions.[9] Its utility as a building block stems from the nucleophilicity of

the amine group.
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Amide Bond Formation: This is one of the most common reactions. The amine readily

couples with carboxylic acids (often activated with reagents like EDC/HOBt or converted to

acid chlorides) to form stable amide linkages. This reaction is central to the synthesis of

countless pharmaceutical candidates.

N-Alkylation and Reductive Amination: The amine can be alkylated using alkyl halides or

undergo reductive amination with aldehydes and ketones to form secondary or tertiary

amines.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a non-

nucleophilic base yields sulfonamides, another important functional group in medicinal

chemistry.

Nucleophilic Aromatic Substitution (SNA_r): While the primary amine is the main reactive

site, the electron-deficient nature of the difluorinated aromatic ring could potentially allow for

nucleophilic substitution under specific conditions, although this is less common.

Key Derivatives

3,5-Difluoro-4-methoxybenzylamine

Amides

 + R-COOH
(Coupling)

Secondary Amines

 + R-CHO, [H]
(Reductive Amination)

Sulfonamides

 + R-SO₂Cl
(Base)

Imines

 + R-CHO
(Condensation)
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Core reactivity pathways of the primary amine.

Applications in Drug Development & Medicinal
Chemistry
The true value of 3,5-Difluoro-4-methoxybenzylamine lies in its application as a synthon for

biologically active molecules. The difluoro-methoxy substitution pattern is strategically
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employed to optimize drug candidates.

Key Advantages in Scaffolding:

Metabolic Stability: The fluorine atoms block potential sites of oxidative metabolism on the

aromatic ring, often increasing the half-life of a drug.

Enhanced Binding Affinity: Fluorine can engage in favorable electrostatic interactions (dipole-

dipole, hydrogen bonds) with protein targets, enhancing binding potency.

Modulation of pKa: The electron-withdrawing fluorine atoms lower the basicity (pKa) of the

benzylamine nitrogen compared to its non-fluorinated analog. This can be critical for

optimizing cell permeability and avoiding off-target effects (e.g., hERG channel binding).

Lipophilicity Tuning: The combination of two fluorine atoms and a methoxy group provides a

specific lipophilicity profile that can be fine-tuned to achieve the desired ADME (Absorption,

Distribution, Metabolism, and Excretion) properties.[2]

This amine is a key intermediate in the synthesis of various classes of therapeutic agents,

including kinase inhibitors, GPCR modulators, and enzyme inhibitors, where precise control

over molecular properties is paramount.

Experimental Protocols
The following protocols are representative of the common transformations involving 3,5-
Difluoro-4-methoxybenzylamine.

Protocol: General Amide Coupling
This protocol describes a standard procedure for coupling the title compound with a generic

carboxylic acid using EDC (a water-soluble carbodiimide) and HOBt (a coupling additive that

minimizes side reactions).

Materials:

3,5-Difluoro-4-methoxybenzylamine

Carboxylic acid of interest (R-COOH)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38781921/
https://www.benchchem.com/product/b009059?utm_src=pdf-body
https://www.benchchem.com/product/b009059?utm_src=pdf-body
https://www.benchchem.com/product/b009059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt

(1.2 eq).

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

This step is crucial for forming the active ester intermediate.

Add 3,5-Difluoro-4-methoxybenzylamine (1.1 eq) to the reaction mixture, followed by the

addition of DIPEA (2.0 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl

byproduct from EDC activation.

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or LC-MS.

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl,

saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol: N-Sulfonylation
This protocol details the formation of a sulfonamide, a common pharmacophore.

Materials:

3,5-Difluoro-4-methoxybenzylamine
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Sulfonyl chloride of interest (R-SO₂Cl)

Triethylamine (TEA) or Pyridine

Anhydrous Dichloromethane (DCM)

Procedure:

Dissolve 3,5-Difluoro-4-methoxybenzylamine (1.0 eq) and triethylamine (1.5 eq) in

anhydrous DCM and cool the solution to 0 °C in an ice bath. Cooling is essential to control

the exothermic reaction.

Add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.

After the addition is complete, remove the ice bath and allow the reaction to warm to room

temperature.

Stir for 2-4 hours, monitoring progress by TLC.

Quench the reaction by adding water. Separate the organic layer.

Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the resulting crude sulfonamide via recrystallization or silica gel chromatography.

Safety and Handling
3,5-Difluoro-4-methoxybenzylamine should be handled with appropriate care in a well-

ventilated fume hood. As with most primary amines, it is expected to be corrosive and can

cause skin and eye irritation or burns.

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab

coat are mandatory.

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or

argon) in a cool, dark, and dry place to prevent degradation.[3][5] The compound is noted as
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potentially air-sensitive.[3]

In case of exposure: Immediately flush skin or eyes with copious amounts of water and seek

medical attention.

Conclusion
3,5-Difluoro-4-methoxybenzylamine is more than just a chemical reagent; it is an enabling

tool for modern medicinal chemistry. Its unique electronic properties, conferred by the difluoro-

methoxy substitution pattern, provide a sophisticated means to fine-tune the ADME and

pharmacokinetic profiles of drug candidates. A thorough understanding of its physicochemical

properties, synthesis, and reactivity is essential for any scientist aiming to leverage this

powerful building block in the rational design of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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